molecular formula C16H15Cl2NO2 B5759168 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide

3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide

Cat. No.: B5759168
M. Wt: 324.2 g/mol
InChI Key: NLJVFJIIRNSTKI-UHFFFAOYSA-N
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Description

3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, methyl, and ethoxy substituents on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide typically involves multiple steps:

    Chlorination of o-nitrotoluene: This step involves the chlorination of o-nitrotoluene in the presence of a catalyst such as ferric chloride.

    Reduction of 2-chloro-6-nitrotoluene: The chlorinated product is then reduced using hydrochloric acid and iron powder at 90°C.

    Formation of the benzamide: The final step involves the reaction of 3-chloro-2-methylaniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide can undergo several types of chemical reactions, including:

    Substitution reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form various derivatives.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones.

Scientific Research Applications

3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy substituents can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its mechanism of action would involve techniques such as molecular docking, enzyme assays, and receptor binding studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of chloro, methyl, and ethoxy substituents, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that are advantageous in certain applications, such as increased binding affinity to biological targets or enhanced stability under certain conditions.

Properties

IUPAC Name

3-chloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-3-21-15-7-5-11(8-13(15)18)16(20)19-14-9-12(17)6-4-10(14)2/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJVFJIIRNSTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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